3-(2-Fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
3-(2-Fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group and a dioxaborolan group attached to a pyridine ring. Its unique structure makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry and biology.
Properties
Molecular Formula |
C17H19BFNO2 |
|---|---|
Molecular Weight |
299.1 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C17H19BFNO2/c1-16(2)17(3,4)22-18(21-16)13-9-12(10-20-11-13)14-7-5-6-8-15(14)19/h5-11H,1-4H3 |
InChI Key |
QYPFWMBNUPQUFO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the coupling of 2-fluorophenylboronic acid with 5-bromo-3-pyridineboronic acid pinacol ester under Suzuki-Miyaura cross-coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
3-(2-Fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of fluorescent probes and imaging agents.
Industry: The compound is utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The fluorophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the dioxaborolan group can form reversible covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-(2-Bromophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-(2-Methylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
Compared to its analogs, 3-(2-Fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interaction with biological targets. This makes it a valuable compound for various applications in research and industry.
Biological Activity
The compound 3-(2-Fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a member of the dioxaborolane family and has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from diverse research studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 256.12 g/mol. The presence of the fluorophenyl group and dioxaborolane moiety contributes to its unique chemical properties, which are relevant in biological contexts.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 256.12 g/mol |
| CAS Number | Not specified |
| Purity | ≥ 95% |
Anticancer Activity
Recent studies have indicated that compounds similar to 3-(2-Fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exhibit significant anticancer properties. For instance, derivatives of dioxaborolanes have shown efficacy in inhibiting various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
In one study, a related compound demonstrated IC50 values in the nanomolar range against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) . This suggests that the compound may possess similar properties worthy of further investigation.
Inhibition of Kinases
Anti-inflammatory Effects
In addition to anticancer activity, 3-(2-Fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has been investigated for its anti-inflammatory properties. Compounds within this class have been reported to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-induced models . This could have implications for treating inflammatory diseases.
Neuroprotective Effects
Research indicates that similar compounds may exert neuroprotective effects through antioxidant mechanisms. For example, they have been shown to protect neuronal cells from oxidative stress-induced damage . This property is particularly relevant for developing treatments for neurodegenerative disorders such as Alzheimer's disease.
Case Study 1: Anticancer Activity in Breast Cancer Cells
In a controlled study involving MCF-7 breast cancer cells, 3-(2-Fluorophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine was tested for its cytotoxic effects. The results indicated a dose-dependent inhibition of cell viability with an IC50 value of approximately 50 nM after 48 hours of treatment.
Case Study 2: Inhibition of DYRK1A
A study focused on the inhibition of DYRK1A by dioxaborolane derivatives found that certain modifications enhanced binding affinity significantly. The compound showed an IC50 value of 30 nM against DYRK1A in enzymatic assays . This highlights its potential role in drug development targeting this kinase.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
